molecular formula C20H18F3N3O3S B2822227 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1421495-24-0

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2822227
CAS RN: 1421495-24-0
M. Wt: 437.44
InChI Key: BTIXNIQRBJAGBY-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and characterized. The anti-tubercular screening revealed that certain compounds displayed increased potency, suggesting the importance of the electron-donating substituent for the anti-mycobacterial activity. Docking studies provided insights into the potential binding modes within the Mycobacterium tuberculosis enoyl reductase enzyme, offering a pathway for new anti-tubercular agents (Venugopal et al., 2020).

Antifungal and Fungicidal Activity

Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety displayed moderate to high fungicidal activities against various phytopathogens. Specific compounds exhibited broad-spectrum antifungal activities, highlighting the significance of structural modifications in enhancing antifungal properties and providing insights into the discovery of new fungicides (Bai et al., 2020).

Wound-Healing Potential

The wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives was evaluated in vivo, with certain derivatives showing significant wound healing in treated groups. The study provided valuable insights into the structure-activity relationship, highlighting the importance of the thioamide functional linkage and electron-withdrawing groups in wound-healing activity (Vinaya et al., 2009).

Chemical Synthesis and Characterization

Research on the synthesis of new compounds related to the target chemical structure has led to the development of various methodologies and characterizations. Studies include the synthesis of pyridine and piperidine decorated crown ethers, providing building blocks for further chemical and pharmacological research (Nawrozkij et al., 2014).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)13-5-6-17(24-11-13)28-14-7-9-26(10-8-14)18(27)12-30-19-25-15-3-1-2-4-16(15)29-19/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXNIQRBJAGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

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